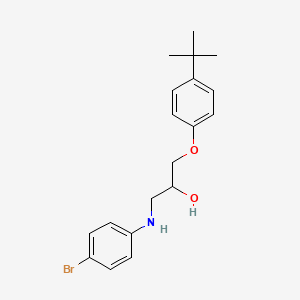

1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol, commonly known as BAPTA-AM, is a chemical compound that has found extensive use in scientific research. It is a cell-permeable calcium chelator that is widely used to study the role of calcium ions in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities to 1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol often focuses on their synthesis and potential antimicrobial properties. For instance, the synthesis and characterization of substituted phenyl azetidines demonstrate the methodology of reacting certain bromo phenyl compounds with other reagents to yield compounds with antimicrobial activity. This process involves multiple steps, including reduction, carbonylation, and cyclization reactions, which are characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis (Doraswamy & Ramana, 2013).

Antioxidant and Antimicrobial Activity

Some research explores the antioxidant activity of compounds structurally related to 1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol. A notable example is the investigation of novel calcium antagonists, which possess both Ca(2+) overload inhibition and antioxidant activity. These studies highlight the importance of structural elements like the phenolic hydroxyl group in determining antioxidant activity (Kato et al., 1999).

Catalytic and Kinetic Applications

Research into the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes showcases the use of related compounds in facilitating chemical reactions. Such studies provide insights into the synthesis of complex molecules, demonstrating the utility of specific compounds in enhancing reaction yields under various conditions (Qian et al., 2011).

Molecular Electronics

Compounds with bromo and phenoxy groups are also significant in the field of molecular electronics. Research into the synthesis of alkyl bromides as precursors for thiol end-capped molecular wires illustrates the application of such compounds in developing conductive materials for electronic applications. This highlights the versatility of these compounds in synthesizing materials with potential electronic functions (Stuhr-Hansen et al., 2005).

properties

IUPAC Name |

1-(4-bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrNO2/c1-19(2,3)14-4-10-18(11-5-14)23-13-17(22)12-21-16-8-6-15(20)7-9-16/h4-11,17,21-22H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNDEBJWPUSYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)

![N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2696173.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2696176.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone](/img/structure/B2696180.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)

![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2696185.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2696186.png)

![1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2696190.png)

![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)